2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a pyrido[4,3-d]pyrimidine core, a fluorobenzyl group, and a sulfanyl-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the fluorobenzyl group through nucleophilic substitution. The final step involves the attachment of the sulfanyl-acetamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the pyrido[4,3-d]pyrimidine core, potentially yielding alcohol derivatives.
Substitution: The fluorobenzyl group may participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a biochemical probe. Its interactions with various biological targets could provide insights into cellular processes and pathways.
Medicine
The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against specific diseases or conditions, such as cancer, inflammation, or infectious diseases.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties may offer advantages in various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- 2-{[6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide lies in the presence of the fluorobenzyl group. This fluorine substitution can significantly influence the compound’s chemical and biological properties, such as its reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C23H23FN4O2S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H23FN4O2S/c1-15-4-2-3-5-19(15)25-21(29)14-31-23-26-20-10-11-28(13-18(20)22(30)27-23)12-16-6-8-17(24)9-7-16/h2-9H,10-14H2,1H3,(H,25,29)(H,26,27,30) |
InChI Key |
MSFLZFPTDPFVPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2 |
Origin of Product |
United States |
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